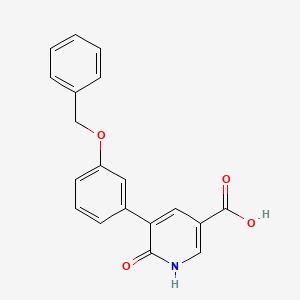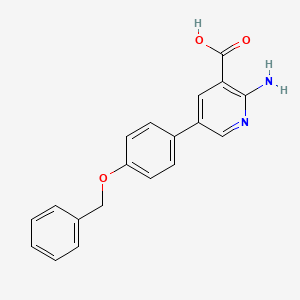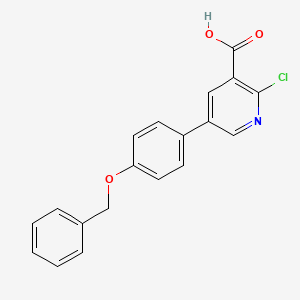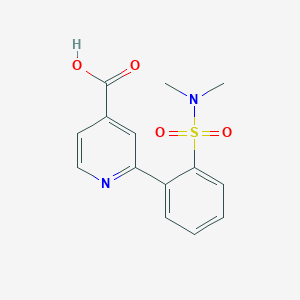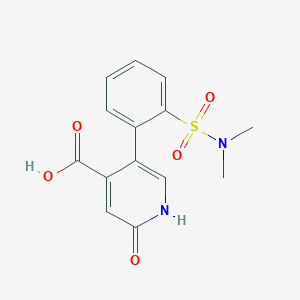
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% (5-DMS-2HIN) is an organic compound which is used in a variety of scientific applications. It is a member of the isonicotinic acid family, which is a group of compounds with a variety of different uses. 5-DMS-2HIN is a colorless solid which is soluble in water and has a melting point of around 90°C. It is a useful compound for a variety of scientific purposes due to its unique properties, such as its high solubility in water, low toxicity, and low cost.
Scientific Research Applications
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has a variety of scientific applications, including in the fields of biochemistry, pharmacology, and toxicology. It has been used in the study of various biological processes, such as enzyme inhibition, signal transduction, and metabolic pathways. 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has also been used to study the effects of drugs on the body, as well as in the development of new drugs. Additionally, it has been used in the development of diagnostic tests for various diseases, as well as in the study of the effects of environmental pollutants on human health.
Mechanism of Action
The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is thought that 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% binds to these enzymes and blocks their activity, thereby preventing the formation of certain metabolites which are involved in various biological processes.
Biochemical and Physiological Effects
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the formation of various metabolites. It has also been shown to reduce inflammation, as well as to have anti-tumor and anti-cancer effects. Additionally, 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have antioxidant properties, which may be beneficial in the prevention of various diseases.
Advantages and Limitations for Lab Experiments
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has a variety of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in water, which makes it easy to use in aqueous solutions. Additionally, it is non-toxic and has a low melting point, which makes it suitable for use in a variety of experiments. The main limitation of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain experiments.
Future Directions
There are a variety of potential future directions for the use of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%. One potential direction is the development of new drugs which utilize its inhibitory properties. Additionally, it could be used in the development of diagnostic tests for various diseases, as well as in the study of the effects of environmental pollutants on human health. Furthermore, it could be used to study the effects of drugs on the body, as well as in the development of new drugs. Finally, it could be used to study the effects of various biological processes, such as enzyme inhibition and signal transduction.
Synthesis Methods
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% can be synthesized using a two-step reaction which involves the condensation of 2-N,N-dimethylsulfamoylphenol and 2-hydroxyisonicotinic acid. The first step involves the reaction of the two compounds in an aqueous solution at a temperature of around 70°C. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture, which leads to the formation of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%. This reaction is generally carried out under mild conditions, and the desired product can be isolated in high yields.
properties
IUPAC Name |
5-[2-(dimethylsulfamoyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-16(2)22(20,21)12-6-4-3-5-9(12)11-8-15-13(17)7-10(11)14(18)19/h3-8H,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCXQHGQXJMQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CNC(=O)C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


